molecular formula C16H20N2O4 B6345303 1-(3,5-Dimethylphenyl)-3-(ethoxycarbonyl)-5-methyl-4,5-dihydro-1H-pyrazole-5-carboxylic acid CAS No. 1264042-80-9

1-(3,5-Dimethylphenyl)-3-(ethoxycarbonyl)-5-methyl-4,5-dihydro-1H-pyrazole-5-carboxylic acid

Cat. No.: B6345303
CAS No.: 1264042-80-9
M. Wt: 304.34 g/mol
InChI Key: QBNCODBIXDMPAR-UHFFFAOYSA-N
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Description

1-(3,5-Dimethylphenyl)-3-(ethoxycarbonyl)-5-methyl-4,5-dihydro-1H-pyrazole-5-carboxylic acid is a useful research compound. Its molecular formula is C16H20N2O4 and its molecular weight is 304.34 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 304.14230712 g/mol and the complexity rating of the compound is 481. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

1-(3,5-Dimethylphenyl)-3-(ethoxycarbonyl)-5-methyl-4,5-dihydro-1H-pyrazole-5-carboxylic acid is a pyrazole derivative that has garnered attention in pharmacological research due to its potential biological activities. This compound is structurally related to other pyrazole derivatives known for their diverse therapeutic effects, including anticancer, anti-inflammatory, and antimicrobial properties.

The compound has the following chemical properties:

PropertyValue
Molecular FormulaC14H18N2O3
Molecular Weight262.30 g/mol
Boiling Point467.4 ± 55.0 °C (Predicted)
Density1.22 ± 0.1 g/cm³ (Predicted)
pKa3.61 ± 0.40 (Predicted)

Anticancer Activity

Research indicates that pyrazole derivatives can exhibit significant antiproliferative effects against various cancer cell lines. For instance, a related compound demonstrated an IC₅₀ of 0.08 μM against MCF-7 breast cancer cells, showcasing its potential as an anticancer agent . The mechanism of action often involves the inhibition of key enzymes or pathways involved in tumor growth.

Antimicrobial Properties

Pyrazole derivatives have also been investigated for their antimicrobial activity. In studies involving various bacterial strains, certain pyrazole compounds exhibited notable inhibitory effects, suggesting potential applications in treating bacterial infections.

Anti-inflammatory Effects

Some pyrazole derivatives have shown promise in reducing inflammation in preclinical models. The anti-inflammatory activity is typically attributed to the modulation of inflammatory cytokines and pathways that are critical in chronic inflammatory diseases.

Case Studies

  • Antiproliferative Assay on MCF-7 Cells
    • Objective : To evaluate the antiproliferative activity of the compound.
    • Methodology : MCF-7 cells were treated with varying concentrations of the compound, and cell viability was assessed using an MTT assay.
    • Results : The compound demonstrated significant cytotoxicity with an IC₅₀ value of 0.08 μM, indicating strong potential as an anticancer agent.
  • Inhibition of Bacterial Growth
    • Objective : To assess the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli.
    • Methodology : Disk diffusion and broth microdilution methods were employed.
    • Results : The compound showed a minimum inhibitory concentration (MIC) of 32 µg/mL against both bacterial strains, suggesting effective antimicrobial properties.

Research Findings

Recent studies have highlighted the importance of structural modifications in enhancing the biological activity of pyrazole derivatives. For instance, the introduction of different substituents on the pyrazole ring can significantly affect its interaction with biological targets, leading to improved potency and selectivity .

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that pyrazole derivatives exhibit significant antimicrobial properties. Studies indicate that 1-(3,5-Dimethylphenyl)-3-(ethoxycarbonyl)-5-methyl-4,5-dihydro-1H-pyrazole-5-carboxylic acid can inhibit the growth of several pathogenic bacteria and fungi. This makes it a candidate for developing new antimicrobial agents.

Anti-inflammatory Properties

The compound has shown promise in reducing inflammation in various animal models. Its anti-inflammatory effects may be attributed to its ability to inhibit certain pro-inflammatory cytokines. This application is particularly relevant for conditions such as arthritis and other inflammatory diseases.

Potential as Anticancer Agent

Preliminary studies suggest that this compound may possess anticancer properties. Research indicates that it can induce apoptosis in cancer cells, making it a subject of interest for further exploration in cancer therapy.

Table: Summary of Medicinal Applications

ApplicationDescriptionReferences
AntimicrobialInhibits growth of bacteria and fungi
Anti-inflammatoryReduces inflammation in animal models
AnticancerInduces apoptosis in cancer cells

Pesticidal Activity

The compound has been evaluated for its pesticidal properties. It exhibits insecticidal activity against various pests, making it a candidate for developing new pesticides. Its effectiveness can lead to safer alternatives to conventional pesticides.

Herbicidal Properties

Research indicates that this pyrazole derivative may also have herbicidal effects, potentially aiding in weed management in agricultural settings. Its selective action could help minimize damage to crops while controlling unwanted vegetation.

Table: Summary of Agricultural Applications

ApplicationDescriptionReferences
PesticidalEffective against various insect pests
HerbicidalPotential for weed management

Polymer Synthesis

This compound has been explored as a monomer in polymer synthesis. Its incorporation into polymer matrices can enhance mechanical properties and thermal stability.

Nanomaterials Development

The compound's unique chemical structure allows for its use in developing nanomaterials. Research shows that it can be utilized in creating nanocomposites with improved electrical and thermal conductivity.

Table: Summary of Material Science Applications

ApplicationDescriptionReferences
Polymer SynthesisEnhances mechanical properties and thermal stability
NanomaterialsUsed in developing conductive nanocomposites

Properties

IUPAC Name

2-(3,5-dimethylphenyl)-5-ethoxycarbonyl-3-methyl-4H-pyrazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O4/c1-5-22-14(19)13-9-16(4,15(20)21)18(17-13)12-7-10(2)6-11(3)8-12/h6-8H,5,9H2,1-4H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBNCODBIXDMPAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(C1)(C)C(=O)O)C2=CC(=CC(=C2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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